Lanopepden

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

inhibits peptide deformylase; structure in first source

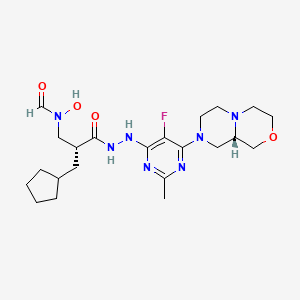

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34FN7O4/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26)/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHNZGMQMGFQGW-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34FN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151006 | |

| Record name | GSK-322 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152107-25-9 | |

| Record name | Lanopepden [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152107259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanopepden | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-322 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2R)-2-(cyclopentylmethyl)-3-(2-{5-fluoro-6-[(9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl]-2-methyl-4-pyrimidinyl}hydrazino)-3-oxopropyl]hydroxyformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANOPEPDEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12M6KFD07E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lanopepden (GSK1322322): A Technical Guide to its Function as a Peptide Deformylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanopepden (also known as GSK1322322) is a potent and selective inhibitor of bacterial peptide deformylase (PDF), a crucial enzyme in bacterial protein maturation.[1][2][] This novel mechanism of action makes it a promising candidate for combating antibiotic resistance. This technical guide provides an in-depth overview of this compound's function, including its mechanism of action, quantitative data on its antibacterial activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Peptide Deformylase and this compound

In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue.[4] The subsequent removal of this formyl group by peptide deformylase (PDF) is an essential step for the maturation and function of a majority of bacterial proteins.[5] The absence of a cytoplasmic counterpart in eukaryotes makes PDF an attractive target for the development of novel antibacterial agents.[6]

This compound is a hydrazide-class peptide deformylase inhibitor that has demonstrated significant in vitro activity against a range of clinically important Gram-positive and some Gram-negative bacteria, including drug-resistant strains.[1][7] It has been investigated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP).

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting the bacterial peptide deformylase. By binding to the active site of the enzyme, this compound prevents the removal of the N-formyl group from nascent polypeptide chains emerging from the ribosome.[8][9] This blockage of protein maturation leads to the accumulation of non-functional, formylated proteins, ultimately resulting in the cessation of bacterial growth and, in many cases, bacterial cell death.[1][2]

Quantitative Data

The in vitro activity of this compound has been evaluated against a wide array of bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit the growth of 90% of organisms (MIC90) for key respiratory and skin infection pathogens.

Table 1: In Vitro Activity of this compound (GSK1322322) Against Common Respiratory Pathogens

| Organism | Number of Isolates | This compound MIC90 (µg/mL) |

| Streptococcus pneumoniae | 947 | 2 |

| Haemophilus influenzae | 2,370 | 4 |

| Moraxella catarrhalis | 115 | 1 |

Data sourced from a global collection of clinical isolates.[1][7]

Table 2: In Vitro Activity of this compound (GSK1322322) Against Common Skin and Soft Tissue Infection Pathogens

| Organism | Number of Isolates | This compound MIC90 (µg/mL) |

| Staphylococcus aureus | 940 | 4 |

| Streptococcus pyogenes | 617 | 0.5 |

Data sourced from a global collection of clinical isolates.[1][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain of interest on an appropriate agar medium overnight at 37°C.

-

Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control well (bacteria and broth, no inhibitor) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Peptide Deformylase Inhibition Assay

The direct inhibitory activity of this compound on the PDF enzyme can be measured using a coupled enzyme assay.

Protocol: Peptide Deformylase-Formate Dehydrogenase Coupled Assay [4]

-

Principle:

-

Peptide deformylase cleaves the formyl group from a synthetic substrate (e.g., N-formyl-Met-Ala-Ser), releasing formate.

-

Formate dehydrogenase (FDH) then catalyzes the oxidation of formate to CO2, with the concomitant reduction of NAD+ to NADH.

-

The increase in absorbance at 340 nm due to the production of NADH is monitored spectrophotometrically and is directly proportional to the PDF activity.

-

-

Reagents:

-

Purified bacterial peptide deformylase enzyme.

-

Formate dehydrogenase (FDH).

-

PDF substrate (e.g., N-formyl-Met-Ala-Ser).

-

β-Nicotinamide adenine dinucleotide (NAD+).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

This compound stock solution.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, NAD+, FDH, and varying concentrations of this compound.

-

Add the purified PDF enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the PDF substrate.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each this compound concentration relative to a no-inhibitor control.

-

The IC50 value (the concentration of this compound required to inhibit 50% of the PDF activity) can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Further kinetic parameters such as the inhibition constant (Ki) can be determined through Michaelis-Menten and Lineweaver-Burk analysis.

-

Visualizations

Signaling Pathway

Caption: Mechanism of Action of this compound in Bacterial Protein Synthesis.

Experimental Workflow

Caption: Workflow for the Discovery and Development of PDF Inhibitors.

Conclusion

This compound represents a significant advancement in the pursuit of novel antibiotics with a unique mechanism of action. Its potent inhibition of bacterial peptide deformylase translates to excellent in vitro activity against a broad spectrum of clinically relevant pathogens, including those with resistance to existing drug classes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on peptide deformylase inhibitors and the broader field of antibacterial drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound will be crucial in determining its ultimate clinical utility.

References

- 1. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 4. High-throughput screening of peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide deformylase as an antibacterial target: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ihma.com [ihma.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. teachmephysiology.com [teachmephysiology.com]

Lanopepden: A Technical Guide to Its Targeting of Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden (formerly GSK1322322) is a novel antibacterial agent that represents a promising development in the fight against antibiotic-resistant Gram-positive pathogens. As a potent and selective inhibitor of peptide deformylase (PDF), this compound targets a crucial step in bacterial protein synthesis, a mechanism distinct from most currently available antibiotics. This technical guide provides an in-depth overview of the mechanism of action, target organisms, and the experimental methodologies used to characterize the antibacterial activity of this compound.

Mechanism of Action: Inhibition of Peptide Deformylase

In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. For the nascent polypeptide chain to mature into a functional protein, the formyl group must be removed. This essential step is catalyzed by the enzyme peptide deformylase (PDF). This compound acts by specifically inhibiting PDF, thereby preventing the deformylation of newly synthesized proteins.[1][2] This leads to the accumulation of formylated, non-functional proteins and ultimately results in the cessation of bacterial growth and cell death.[1][2]

Target Organisms and In Vitro Activity

This compound demonstrates potent activity primarily against a range of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[1] Its efficacy has been evaluated against key pathogens responsible for skin and soft tissue infections as well as respiratory tract infections.

Quantitative Antimicrobial Activity

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound (GSK1322322) against various Gram-positive pathogens.

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 1048 | - | 4 | 0.5 - 4 |

| Methicillin-susceptible (MSSA) | - | - | - | - |

| Methicillin-resistant (MRSA) | - | - | 4 | - |

| Levofloxacin-resistant S. aureus | - | - | 4 | - |

| Macrolide-resistant S. aureus | - | - | 4 | - |

| Streptococcus pyogenes | 247 | - | 0.5 | - |

| Macrolide-resistant S. pyogenes | - | - | 0.5 | - |

| Streptococcus pneumoniae (all) | - | - | 2 | ≤ 4 |

| Penicillin-resistant S. pneumoniae | - | - | ≤ 2 | - |

| Macrolide-resistant S. pneumoniae | - | - | ≤ 2 | - |

| Levofloxacin-resistant S. pneumoniae | - | - | ≤ 2 | - |

Table 1: In Vitro Activity of this compound (GSK1322322) Against Gram-Positive Pathogens. Data compiled from a large surveillance study. MIC50 and specific ranges for all subgroups were not available in the cited source.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound are determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a specified incubation period.

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: Serial twofold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For fastidious organisms such as Streptococcus pneumoniae and Streptococcus pyogenes, the broth is supplemented with 3% lysed horse blood.

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO2.

-

Reading of Results: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity.

Peptide Deformylase (PDF) Enzyme Inhibition Assay

The inhibitory activity of this compound against its molecular target, PDF, can be assessed using a coupled enzyme assay.

Principle: This assay measures the activity of PDF by quantifying the amount of formate released from a formylated peptide substrate. The released formate is then used as a substrate by formate dehydrogenase (FDH), which in the presence of NAD+, reduces it to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the PDF activity. The inhibitory effect of this compound is determined by measuring the reduction in the rate of NADH formation.

General Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared, typically containing HEPES buffer (pH 7.2), NaCl, and bovine serum albumin.

-

Enzyme and Inhibitor Pre-incubation: Purified recombinant PDF enzyme (e.g., from E. coli or S. pneumoniae) is pre-incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a substrate mixture containing a formylated peptide substrate (e.g., formyl-Met-Ala-Ser), NAD+, and formate dehydrogenase.

-

Kinetic Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial reaction velocity is calculated from the linear portion of the absorbance curve.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the rate of the control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound exhibits potent in vitro activity against a broad spectrum of clinically relevant Gram-positive bacteria, including multidrug-resistant strains. Its novel mechanism of action, the inhibition of peptide deformylase, offers a valuable new therapeutic option. The standardized methodologies for determining its antimicrobial activity and characterizing its enzymatic inhibition provide a robust framework for its continued evaluation and development in the clinical setting. This technical guide serves as a foundational resource for researchers and drug development professionals working on this promising new class of antibiotics.

References

In Vitro Activity of Lanopepden Against Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro activity of Lanopepden (also known as GSK1322322), a novel peptide deformylase (PDF) inhibitor, against the clinically significant pathogen Staphylococcus aureus. This compound represents a new class of antibiotics with a unique mechanism of action, making it a promising candidate for the treatment of infections caused by multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes key quantitative data on its inhibitory and bactericidal effects, details the experimental protocols used to generate this data, and visualizes the general workflow for assessing its in vitro efficacy.

Introduction

Staphylococcus aureus is a leading cause of a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence and spread of antibiotic-resistant strains, particularly MRSA, pose a significant global health threat, creating an urgent need for novel antimicrobial agents with new mechanisms of action.

This compound is a potent inhibitor of peptide deformylase, an essential bacterial enzyme crucial for protein maturation. By targeting PDF, this compound disrupts bacterial protein synthesis, leading to inhibition of growth and cell death. Its novel mode of action means there is no cross-resistance with existing antibiotic classes, making it a valuable agent against drug-resistant S. aureus.

Mechanism of Action: Peptide Deformylase Inhibition

This compound's antibacterial activity stems from its inhibition of the bacterial enzyme peptide deformylase (PDF). In bacteria, all newly synthesized proteins begin with an N-formylmethionine residue. The removal of this formyl group by PDF is an essential step in protein maturation and function. Inhibition of PDF by this compound leads to the accumulation of formylated, non-functional proteins, ultimately resulting in the cessation of bacterial growth.

Quantitative In Vitro Activity Data

The in vitro potency of this compound against S. aureus has been evaluated through various studies. The following tables summarize the key quantitative findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |

| S. aureus (randomly selected) | 100 | 0.5 - 4 | - | - | [1] |

| S. aureus (from skin and soft tissue infections) | 1048 | - | - | 4 | [2] |

| Methicillin-Resistant S. aureus (MRSA) | - | - | - | 4 | [2] |

| Azithromycin-Resistant S. aureus | - | - | - | 4 | [2] |

| Levofloxacin-Resistant S. aureus | - | - | - | 4 | [2] |

| S. aureus ATCC 29213 (QC strain) | Multiple | 1 - 4 | - | - | [3] |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Bactericidal Activity of this compound against Staphylococcus aureus

While specific Minimum Bactericidal Concentration (MBC) values are not widely reported in the available literature, time-kill studies have demonstrated the bactericidal nature of this compound.

| Strain Type | Concentration | Time to ≥3-log10 Reduction in CFU/mL | Citation |

| S. aureus (29 of 33 strains tested) | 4 x MIC | 24 hours | [4] |

Table 3: Intracellular Activity of this compound against Staphylococcus aureus in THP-1 Monocytes

This compound has shown the ability to penetrate human monocytic cells and exert activity against intracellular S. aureus.

| S. aureus Strain | Resistance Phenotype | Maximal Reduction in Intracellular CFU/mL (log10) at 24h | Static Concentration (Cs) | Citation |

| ATCC 25923 | Susceptible | ~0.5 - 1 | Close to MIC | [1] |

| 8 Clinical Isolates | Resistant to oxacillin, vancomycin, daptomycin, macrolides, clindamycin, linezolid, or moxifloxacin | ~0.5 - 1 | Close to MIC | [1] |

Cs is the extracellular concentration at which there is no change in the number of intracellular bacteria over 24 hours.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against S. aureus is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Inoculum Preparation: S. aureus colonies from an overnight agar plate are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: this compound is serially diluted two-fold in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.

Protocol:

-

Inoculum Preparation: An overnight culture of S. aureus is diluted into fresh CAMHB and grown to logarithmic phase. The culture is then diluted to a starting inoculum of approximately 5 x 105 CFU/mL.

-

Drug Exposure: The bacterial suspension is added to flasks containing CAMHB with this compound at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC), along with a growth control without the drug.

-

Sampling: The flasks are incubated at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each flask.

-

Viable Cell Counting: The aliquots are serially diluted and plated onto appropriate agar plates. The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

Intracellular Activity Assay in THP-1 Monocytes

This assay evaluates the ability of this compound to kill S. aureus that has been phagocytosed by human macrophage-like cells.

Protocol:

-

Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophage-like cells.

-

Infection: The macrophages are infected with opsonized S. aureus at a specific multiplicity of infection. After a phagocytosis period, extracellular bacteria are removed by washing and/or incubation with a non-penetrating antibiotic.

-

Drug Exposure: The infected cells are then incubated in a medium containing various concentrations of this compound for 24 hours.

-

Cell Lysis and CFU Counting: At the end of the incubation period, the macrophages are lysed to release the intracellular bacteria. The lysate is serially diluted and plated to determine the number of viable intracellular CFU/mL.

-

Data Analysis: The change in intracellular bacterial count (in log10 CFU/mL) is calculated relative to the initial intracellular inoculum.

Summary and Conclusion

This compound (GSK1322322) demonstrates potent in vitro activity against a broad range of Staphylococcus aureus isolates, including strains resistant to currently available antibiotics. Its novel mechanism of action, the inhibition of peptide deformylase, makes it a promising new therapeutic agent. The available data indicates consistent MIC values against both susceptible and resistant S. aureus, bactericidal activity at concentrations achievable in preclinical models, and the ability to target intracellular bacteria. Further research, particularly detailed time-kill kinetic studies and determination of MBC values across a wider range of clinical isolates, will be valuable in further defining its potential clinical utility.

References

- 1. Cellular Pharmacokinetics and Intracellular Activity of the Novel Peptide Deformylase Inhibitor GSK1322322 against Staphylococcus aureus Laboratory and Clinical Strains with Various Resistance Phenotypes: Studies with Human THP-1 Monocytes and J774 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular activity of antibiotics in a model of human THP-1 macrophages infected by a Staphylococcus aureus small-colony variant strain isolated from a cystic fibrosis patient: pharmacodynamic evaluation and comparison with isogenic normal-phenotype and revertant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular Activity of Antibiotics in a Model of Human THP-1 Macrophages Infected by a Staphylococcus aureus Small-Colony Variant Strain Isolated from a Cystic Fibrosis Patient: Pharmacodynamic Evaluation and Comparison with Isogenic Normal-Phenotype and Revertant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Lanopepden Inhibition of Bacterial Protein Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanopepden (also known as GSK1322322) is a novel antibiotic that represents a new class of peptide deformylase (PDF) inhibitors.[1][2] Unlike many existing antibiotics that target cell wall synthesis or protein translation at the ribosomal level, this compound inhibits a crucial step in bacterial protein maturation.[1][3] This unique mechanism of action makes it a promising candidate for treating infections caused by multidrug-resistant bacteria, as it shows no cross-resistance with currently approved antibacterial agents.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

The Role of Peptide Deformylase in Bacterial Protein Maturation

In bacteria, protein synthesis is initiated with N-formylmethionine.[3][4] For a large number of proteins to become functional, the N-terminal formyl group must be removed. This vital step is catalyzed by the metalloenzyme peptide deformylase (PDF).[3][4][5] Following deformylation, the methionine residue may also be cleaved by methionine aminopeptidase (MAP). This deformylation-excision cycle is essential for bacterial growth and survival.[3] The absence of a cytoplasmic PDF pathway in mammalian cells makes bacterial PDF an attractive and selective target for novel antibiotics.[6]

Mechanism of Action of this compound

This compound acts as a potent inhibitor of the PDF enzyme.[1] By binding to the active site of PDF, this compound prevents the removal of the formyl group from nascent polypeptide chains.[7] This inhibition leads to the accumulation of formylated proteins, which can be non-functional or trigger cellular stress responses, ultimately resulting in bacterial cell death.[5] Time-kill studies have demonstrated that this compound exhibits bactericidal activity against a range of pathogens.[8][9]

Quantitative Data on this compound's In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of bacterial pathogens, including those resistant to other classes of antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key respiratory and skin infection pathogens.

Table 1: In Vitro Activity of this compound Against Common Respiratory Pathogens

| Organism | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 947 | ≤0.03 - 4 | 1 | 2 |

| Haemophilus influenzae | 2370 | ≤0.03 - 16 | 2 | 4 |

| Moraxella catarrhalis | 115 | ≤0.03 - 2 | 0.5 | 1 |

| Data sourced from Bouchillon et al. and other studies where available.[2][9] |

Table 2: In Vitro Activity of this compound Against Common Skin and Soft Tissue Infection Pathogens

| Organism | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Staphylococcus aureus (all) | 940 | 0.12 - 8 | 2 | 4 |

| Staphylococcus aureus (MRSA) | 468 | 0.25 - 8 | 2 | 4 |

| Streptococcus pyogenes | 617 | ≤0.03 - 1 | 0.25 | 0.5 |

| Data sourced from Bouchillon et al. and other studies where available.[2][9] |

Table 3: Intracellular Activity of this compound

A study by Peyrusson et al. (2015) investigated the intracellular activity of this compound against S. aureus strains within human THP-1 monocytes.

| S. aureus Strain | Resistance Phenotype | This compound Static Concentration (Cₛ) | Maximal Relative Efficacy (Eₘₐₓ) |

| ATCC 25923 | Susceptible | Close to broth MIC | 0.5 to 1 log₁₀ CFU decrease |

| Clinical Isolates (8) | Oxacillin, vancomycin, daptomycin, macrolide, clindamycin, linezolid, or moxifloxacin resistant | Close to broth MICs | 0.5 to 1 log₁₀ CFU decrease |

| Data from Peyrusson F, et al. (2015).[10] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Peptide Deformylase (PDF) Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures the inhibitory effect of a compound on the enzymatic activity of purified bacterial PDF.[6]

Materials:

-

Purified bacterial PDF enzyme (e.g., from E. coli or S. aureus)

-

HEPES buffer (50 mM, pH 7.2) containing 10 mM NaCl and 0.2 mg/mL bovine serum albumin (BSA)

-

Formate Dehydrogenase (FDH)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

N-formyl-Met-Ala-Ser (fMAS) or other suitable formylated peptide substrate

-

This compound or other test compounds dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing HEPES buffer, PDF enzyme (e.g., 5-10 nM final concentration), and the test compound at various concentrations. Include a no-inhibitor control (DMSO vehicle only).

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding a mixture containing the substrate (e.g., 4 mM fMAS), NAD⁺ (1 mM), and FDH (0.5 U/mL).

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at room temperature. This absorbance change corresponds to the production of NADH, which is stoichiometric to the amount of formate released by PDF activity.

-

Data Analysis: Calculate the initial reaction rates (v) from the linear portion of the absorbance vs. time plots. Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC₅₀ value is calculated by fitting the percent inhibition data to a dose-response curve.[6]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The protocol should adhere to CLSI guidelines.[11][12]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, S. pneumoniae, H. influenzae)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Incubator (35-37°C)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This dilutes the drug to its final test concentration and the inoculum to ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (bacteria in broth without antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubation may need to be in an atmosphere of 5% CO₂.

-

MIC Reading: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.[11]

Intracellular Activity Assay in THP-1 Monocytes

This assay evaluates the ability of an antibiotic to kill bacteria that have been phagocytosed by macrophages.[10]

Materials:

-

Human THP-1 monocytes

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS)

-

Phorbol myristate acetate (PMA) for differentiating monocytes into macrophages

-

S. aureus strain

-

This compound

-

Gentamicin (to kill extracellular bacteria)

-

Sterile water or saponin solution for cell lysis

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Cell Culture and Differentiation: Seed THP-1 monocytes in 24-well plates and differentiate them into adherent macrophages by incubation with PMA for 48 hours.

-

Bacterial Phagocytosis: Opsonize S. aureus with human serum and then add the bacteria to the macrophage monolayer at a specific multiplicity of infection (e.g., 1:1). Allow phagocytosis to occur for 1-2 hours.

-

Removal of Extracellular Bacteria: Wash the cells with PBS and then incubate with a high concentration of gentamicin (e.g., 50-100 µg/mL) for 1 hour to kill any remaining extracellular bacteria.

-

Antibiotic Exposure: Wash the cells again and add fresh medium containing various concentrations of this compound. An initial time point (T₀) is taken by lysing a set of wells before adding the test antibiotic to determine the initial intracellular bacterial load.

-

Incubation: Incubate the plates for 24 hours.

-

CFU Enumeration: After incubation, wash the cells, lyse them with sterile water or a saponin solution, and plate serial dilutions of the lysate onto TSA plates.

-

Data Analysis: Count the colonies on the TSA plates after overnight incubation to determine the number of viable intracellular bacteria (CFU/mL). The activity of this compound is expressed as the change in log₁₀ CFU compared to the initial inoculum at T₀.[10]

Conclusion

This compound's inhibition of peptide deformylase represents a significant development in the search for new antibacterial agents. Its novel mechanism of action and potent activity against a broad spectrum of clinically relevant pathogens, including drug-resistant strains, underscore its potential as a valuable therapeutic option. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop this promising class of antibiotics.

References

- 1. Safety, Tolerability, and Efficacy of GSK1322322 in the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ihma.com [ihma.com]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular pharmacokinetics and intracellular activity of the novel peptide deformylase inhibitor GSK1322322 against Staphylococcus aureus laboratory and clinical strains with various resistance phenotypes: studies with human THP-1 monocytes and J774 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK1322322: A Technical Overview of its Discovery and Development

GSK1322322 is a novel, first-in-class antibiotic that inhibits bacterial peptide deformylase (PDF), an essential enzyme for bacterial protein maturation.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of GSK1322322, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

GSK1322322 belongs to the hydrazinopyrimidine class of PDF inhibitors, identified through a combination of structure-based drug design and iterative medicinal chemistry.[2] Its novel mechanism of action offers a significant advantage as it shows no cross-resistance with existing classes of antibiotics.[1][2]

Peptide deformylase is a crucial bacterial metalloprotease responsible for removing the N-formyl group from all newly synthesized polypeptides.[3][4] The inhibition of this enzyme disrupts protein maturation, leading to bacterial cell death.[1] This unique target makes PDF inhibitors like GSK1322322 a promising therapeutic option against drug-resistant pathogens.[5][6]

In Vitro Antibacterial Activity

GSK1322322 has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Table 1: In Vitro Activity of GSK1322322 Against Key Pathogens

| Organism | Number of Isolates | MIC range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Staphylococcus aureus | 940 | ≤0.06 - >32 | 1 | 4 | [3] |

| Methicillin-resistant S. aureus | - | - | - | 4 | [7] |

| Streptococcus pneumoniae | 947 | ≤0.06 - 4 | 1 | 2 | [3][7] |

| Penicillin-resistant S. pneumoniae | - | - | - | 1 | [7] |

| Streptococcus pyogenes | 617 | ≤0.06 - 1 | 0.25 | 0.5 | [3][7] |

| Haemophilus influenzae | 2,370 | ≤0.06 - >32 | 2 | 4 | [3][7] |

| Moraxella catarrhalis | 115 | ≤0.06 - 2 | 0.5 | 1 | [3][7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Time-kill studies revealed that GSK1322322 exhibits bactericidal activity against S. pneumoniae, H. influenzae, S. pyogenes, and S. aureus, with a ≥3-log₁₀ decrease in CFU/ml at 4x MIC within 24 hours for the majority of strains tested.[7][8]

Preclinical and Phase I Clinical Development

GSK1322322 demonstrated efficacy in murine models of infection, including skin and soft structure infections.[1] These promising preclinical results, coupled with a favorable safety profile, supported its advancement into human trials.[2]

Phase I studies in healthy volunteers were randomized, double-blind, placebo-controlled, single-dose, and multiple-dose escalation trials.[2][9]

Table 2: Summary of Single-Dose Pharmacokinetics of GSK1322322 (Powder-in-Bottle Formulation)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | t₁/₂ (h) | Reference |

| 100 | 440 | 1.0 | 2,130 | 5.6 | [2] |

| 250 | 1,420 | 1.0 | 7,620 | 6.2 | [2] |

| 500 | 3,190 | 1.0 | 19,200 | 6.8 | [2] |

| 1000 | 8,630 | 1.0 | 53,700 | 7.9 | [2] |

| 1500 | 13,800 | 1.0 | 88,400 | 8.1 | [2] |

| 2000 | 11,800 | 1.0 | 84,900 | 8.8 | [2] |

| 3000 | 14,000 | 1.0 | 111,000 | 9.3 | [2] |

| 4000 | 15,200 | 1.0 | 129,000 | 9.0 | [2] |

Data are presented as geometric means. Tmax is presented as the median.

GSK1322322 was generally well-tolerated in Phase I studies, with the most common adverse events being mild to moderate in intensity.[10] The pharmacokinetic profile was favorable, with rapid absorption and sufficient systemic exposure to predict clinical efficacy.[2]

Phase IIa Clinical Trial in ABSSSIs

A multicenter, randomized, phase IIa study was conducted to evaluate the safety, tolerability, and efficacy of GSK1322322 in patients with acute bacterial skin and skin structure infections (ABSSSIs), with linezolid as a comparator.[10][11]

Table 3: Key Outcomes of the Phase IIa ABSSSI Trial

| Outcome | GSK1322322 (1500 mg b.i.d.) | Linezolid (600 mg b.i.d.) | Reference |

| Safety | |||

| Any Adverse Event | 86% | 74% | [10][11] |

| Drug-Related Adverse Events | Most were mild-to-moderate (nausea, vomiting, diarrhea, headache) | - | [10][11] |

| Withdrawals due to Adverse Events | 9% | 0% | [10] |

| Efficacy | |||

| ≥20% Decrease in Lesion Area at 48h | 73% (36/49) | 92% (24/26) | [10][11] |

| ≥20% Decrease in Lesion Area at 72h | 96% (44/46) | 100% (25/25) | [10][11] |

| Clinical Success Rate (Intent-to-Treat) | 67% | 89% | [10][11] |

| Clinical Success Rate (Per-Protocol) | 91% | 100% | [10][11] |

While GSK1322322 demonstrated clinical activity, the higher incidence of adverse events and lower clinical success rates compared to linezolid at the 1500 mg twice-daily dose suggested a need for dose optimization in future studies.[10][11]

Development Status

GSK1322322 was being developed for both intravenous and oral treatment of ABSSSIs and community-acquired pneumonia.[3][8] However, the development of GSK1322322 was discontinued by GlaxoSmithKline.

Conclusion

GSK1322322 represented a significant advancement in the search for novel antibiotics with its unique mechanism of action targeting peptide deformylase. Its potent in vitro activity against a wide range of pathogens, including resistant strains, highlighted its potential as a valuable therapeutic agent. While the clinical development of GSK1322322 was halted, the extensive research and clinical data gathered provide valuable insights for the future development of PDF inhibitors and other novel classes of antibiotics.

References

- 1. Safety, Tolerability, and Efficacy of GSK1322322 in the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics/Pharmacodynamics of Peptide Deformylase Inhibitor GSK1322322 against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Comparative analysis of the antibacterial activity of a novel peptide deformylase inhibitor, GSK1322322 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbiome Changes in Healthy Volunteers Treated with GSK1322322, a Novel Antibiotic Targeting Bacterial Peptide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Safety, tolerability, and efficacy of GSK1322322 in the treatment of acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanopepden: A Technical Guide to a Novel Peptide Deformylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden (also known as GSK1322322) is a potent and selective inhibitor of peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis. By targeting PDF, this compound represents a novel class of antibiotics with a distinct mechanism of action, rendering it effective against a range of Gram-positive and some Gram-negative bacteria, including drug-resistant strains. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule with the chemical formula C22H34FN7O4 and a molecular weight of approximately 479.56 g/mol .

| Property | Value | Source |

| Molecular Formula | C22H34FN7O4 | [1][2] |

| Molecular Weight | 479.56 g/mol | [1] |

| CAS Number | 1152107-25-9 | [1] |

| AlogP | 0.93 | [1] |

| Polar Surface Area | 123.16 Ų | [1] |

Mechanism of Action: Inhibition of Peptide Deformylase

In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The subsequent removal of this formyl group is a critical step in protein maturation and is catalyzed by the enzyme peptide deformylase (PDF). This compound acts by specifically inhibiting PDF, thereby preventing the deformylation of nascent polypeptide chains. This leads to the accumulation of formylated proteins, which are non-functional, ultimately resulting in the cessation of bacterial growth and cell death.

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a variety of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 90% of organisms (MIC90) are summarized below.

| Organism | MIC90 (µg/mL) | Source |

| Staphylococcus aureus | 1 | [3] |

| Streptococcus pneumoniae | 2 | [4] |

| Haemophilus influenzae | 4 | [4] |

| Moraxella catarrhalis | 1 | [4] |

| Streptococcus pyogenes | 0.5 | [4] |

Pharmacokinetics

Preclinical Pharmacokinetics in Rodents

Pharmacokinetic studies in mice and rats have demonstrated that this compound is orally bioavailable. The tables below summarize key pharmacokinetic parameters following a single oral dose.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

| 37.5 | 1.8 | 0.5 | 1.8 |

| 75 | 4.2 | 0.5 | 4.5 |

| 150 | 9.8 | 0.5 | 14.1 |

| 300 | 23.5 | 0.5 | 44.8 |

| 600 | 46.1 | 0.5 | 101.4 |

| Source:[5] |

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |

| 37.5 | 2.3 | 0.5 | 6.3 | 1.5 |

| 75 | 5.1 | 1.0 | 15.2 | 1.8 |

| 150 | 12.4 | 1.0 | 45.7 | 2.1 |

| 300 | 30.3 | 1.0 | 150.5 | 2.3 |

| Source:[5] |

Clinical Pharmacokinetics in Healthy Volunteers

Phase I clinical trials in healthy adult volunteers have evaluated the safety, tolerability, and pharmacokinetics of single and repeat oral doses of this compound.

Table 5: Single Oral Dose Pharmacokinetics in Healthy Adults

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 100 | 289 | 0.5 | 987 |

| 200 | 741 | 0.5 | 2,780 |

| 400 | 2,080 | 0.5 | 8,320 |

| 800 | 5,650 | 1.0 | 25,700 |

| 1500 | 12,800 | 1.0 | 66,700 |

| Source:[2] |

Table 6: Repeat Oral Dose (Twice Daily) Pharmacokinetics in Healthy Adults at Steady State

| Dose (mg) | Cmax,ss (ng/mL) | Trough,ss (ng/mL) | AUCτ,ss (ng·h/mL) |

| 500 | 3,800 | 118 | 17,200 |

| 750 | 6,560 | 283 | 31,300 |

| 1000 | 9,860 | 557 | 49,900 |

| 1500 | 16,300 | 1,210 | 88,100 |

| Source:[6] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antimicrobial susceptibility of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Two-fold serial dilutions of this compound are prepared in the microtiter plates.

-

The bacterial inoculum is added to each well containing the serially diluted compound.

-

The plates are incubated at 35°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.

Methodology:

-

A log-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth.

-

This compound is added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

-

The cultures are incubated with shaking at 37°C.

-

At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated on agar plates.

-

After incubation of the plates, the number of colonies is counted to determine the CFU/mL at each time point.

-

A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

This compound is a promising novel antibiotic that targets the essential bacterial enzyme peptide deformylase. Its unique mechanism of action provides a potential therapeutic option for infections caused by drug-resistant bacteria. The data presented in this technical guide, including its chemical properties, in vitro activity, and pharmacokinetic profile, support its continued investigation and development as a new antibacterial agent.

References

- 1. Antimicrobial peptides targeting bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single-dose safety, tolerability, and pharmacokinetics of the antibiotic GSK1322322, a novel peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics/Pharmacodynamics of Peptide Deformylase Inhibitor GSK1322322 against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics/Pharmacodynamics of Peptide Deformylase Inhibitor GSK1322322 against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus in Rodent Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanopepden (GSK1322322): A Technical Whitepaper on a Novel Peptide Deformylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanopepden (also known as GSK1322322) is an investigational antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class. It represents a novel approach to combating bacterial infections by targeting a crucial and highly conserved step in bacterial protein maturation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic profiles, and findings from clinical trials. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.

Introduction: The Need for Novel Antibiotics

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery and development of new classes of antibiotics with novel mechanisms of action. This compound, a potent inhibitor of peptide deformylase, offers a promising avenue for treating infections caused by susceptible pathogens, including some drug-resistant strains. By targeting an essential bacterial enzyme not utilized in the cytoplasm of mammalian cells, this compound exhibits a selective mode of action.

Mechanism of Action: Inhibition of Peptide Deformylase

In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The removal of this formyl group by the enzyme peptide deformylase (PDF) is an essential step for the maturation and function of a majority of bacterial proteins.

This compound acts by inhibiting PDF, thereby preventing the deformylation of newly synthesized polypeptide chains. This leads to the accumulation of formylated, non-functional proteins and ultimately results in the cessation of bacterial growth and cell death.

Methodological & Application

Application Notes: Preparing Lanopepden Stock Solutions

Introduction

Lanopepden (also known as GSK1322322) is a potent and selective peptide deformylase (PDF) inhibitor.[1][2] The PDF enzyme plays a crucial role in bacterial protein maturation, making it a key target for novel antibacterial agents.[] this compound has demonstrated significant activity against a range of bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Streptococcus pneumoniae.[][4] Its unique mechanism of action makes it a valuable tool for research into new antibiotic therapies, especially for combating drug-resistant pathogens.[]

Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure reliable and reproducible results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₃₄FN₇O₄ | [5][6] |

| Molecular Weight | 479.55 g/mol | [1][5] |

| CAS Number | 1152107-25-9 | [2][5] |

| Appearance | White solid powder | [1][] |

| Solubility in DMSO | ≥ 20 mg/mL (41.71 mM) | [1] |

| 30 mg/mL (62.56 mM) with ultrasonication | [5][7] | |

| Storage (Powder) | -20°C for up to 3 years | [1][5] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2][7] |

Experimental Protocols

Safety Precautions: Always handle this compound powder and solutions in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a concentrated this compound stock solution in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media or assay buffers.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

Methodology:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of high-quality DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 62.56 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 0.2085 mL of DMSO to 1 mg of this compound.[5]

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

Sonication: If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1][7] Visually inspect the solution to ensure it is clear and free of particulates. Heating the solution to 37°C can also aid in solubilization.[2]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, tightly sealed cryovials.[2]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]

Protocol 2: Preparation of Working Solution for In Vivo Use

This protocol details the preparation of a this compound formulation suitable for in vivo experiments, based on a common solvent mixture. It is highly recommended to prepare this solution fresh on the day of use.[7]

Materials:

-

This compound high-concentration stock solution in DMSO (from Protocol 1)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

Methodology:

This protocol is for a final solution containing: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[5][7]

-

Initial Dilution: In a sterile tube, add the required volume of the this compound stock solution in DMSO.

-

Add PEG300: Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution used. Mix thoroughly until the solution is homogeneous.

-

Add Tween-80: Add 0.5 volumes of Tween-80. Mix again until the solution is clear and uniform.

-

Add Saline: Slowly add 4.5 volumes of sterile saline to the mixture while vortexing or stirring to prevent precipitation.

-

Final Check: Ensure the final solution is clear. If any precipitation occurs, the formulation may need to be adjusted or prepared at a lower concentration.

-

Administration: Use the freshly prepared working solution for animal dosing on the same day.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow for preparing a stock solution.

Caption: Mechanism of action of this compound as a PDF inhibitor.

Caption: Experimental workflow for this compound stock solution preparation.

References

Application Notes and Protocols: Lanopepden Solubility

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of Lanopepden in Dimethyl Sulfoxide (DMSO) and other solvent systems. It includes quantitative data, experimental protocols for solubility determination, and visual diagrams to illustrate key processes.

This compound Solubility Data

This compound exhibits good solubility in DMSO, a common solvent for preparing stock solutions in research settings. The solubility in aqueous solutions is considerably lower, necessitating the use of co-solvents for in vivo applications.

Table 1: Quantitative Solubility of this compound

| Solvent System | Concentration | Observations | Citation |

| In Vitro | |||

| DMSO | 30 mg/mL (62.56 mM) | Ultrasonic treatment may be needed. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility. | [1][2] |

| DMSO | 20 mg/mL (41.71 mM) | Sonication is recommended to aid dissolution. | [3] |

| In Vivo | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (6.26 mM) | Results in a clear solution. | [1][2] |

| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (6.26 mM) | Results in a clear solution. | [1][2] |

Experimental Protocols

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the desired amount of this compound powder in a sterile vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 or 30 mg/mL).[1][3]

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[1][3] Intermittent vortexing during sonication can be beneficial.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]

Workflow for Preparing this compound DMSO Stock Solution:

Workflow for preparing a this compound stock solution in DMSO.

This protocol provides a general method for determining the kinetic solubility of a compound, like this compound, that is initially dissolved in DMSO. This method is common in early drug discovery.[5][6]

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for spectrophotometric method)

-

Pipettes

-

Plate shaker/incubator

-

Nephelometer or UV/Vis spectrophotometer

Procedure:

-

Prepare a serial dilution of the this compound DMSO stock solution in DMSO.

-

Dispense a small volume (e.g., 1-5 µL) of each DMSO stock concentration into the wells of a microtiter plate.

-

Add the aqueous buffer to each well to reach the final desired volume, ensuring the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.

-

Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a specified period (e.g., 1-2 hours).

-

Measure the solubility. This can be done by:

-

The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Workflow for Kinetic Solubility Assay:

References

Application Notes & Protocols: Evaluating "Lanopepden" in Bacterial Growth Inhibition Studies

Note: As of November 2025, "Lanopepden" does not correspond to a known entity in publicly available scientific literature. Therefore, this document provides a generalized framework and detailed protocols for the characterization of a novel antimicrobial peptide (AMP), using "this compound" as a placeholder. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of alternative therapeutic strategies.[1] Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and diverse mechanisms of action, which often differ from conventional antibiotics.[2][3] This document outlines the essential experimental procedures to assess the antibacterial efficacy and preliminary safety profile of a novel AMP, herein referred to as this compound.

General Mechanisms of Action of Antimicrobial Peptides

A thorough understanding of how AMPs function is critical for their development as therapeutics. Most AMPs are cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of microbial membranes.[2] Their mechanisms can be broadly categorized into membrane disruption and intracellular targeting.[4][5]

-

Membrane Permeabilization: Many AMPs exert their bactericidal effect by disrupting the integrity of the bacterial cell membrane. Several models describe this process[4]:

-

Barrel-Stave Model: Peptides insert perpendicularly into the membrane, forming a pore like the staves of a barrel.

-

Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore where the peptide is associated with both the lipid headgroups and core.

-

Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. At a critical concentration, they disrupt the membrane, leading to the formation of micelles and subsequent membrane disintegration.

-

-

Intracellular Targeting: Some AMPs can translocate across the cell membrane without causing permanent damage and act on internal targets.[2][4] These intracellular mechanisms include:

An AMP may act through a single mechanism or a combination of several, depending on its structure, concentration, and the target microorganism.[2][4]

Caption: Overview of common antibacterial mechanisms of AMPs.

Experimental Protocols

The following protocols provide a systematic approach to characterizing the antibacterial properties of this compound. A general workflow is presented below.

Caption: Logical progression of experiments for evaluating a novel AMP.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard procedure for determining MIC values.[7][8][9][10]

Materials:

-

This compound stock solution (quantified by amino acid analysis)

-

Sterile 96-well polypropylene microtiter plates (cationic peptides can bind to polystyrene)[11]

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

-

Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions[11]

-

Spectrophotometer

-

Plate shaker incubator

Procedure:

-

Prepare Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (typically an OD₆₀₀ of 0.4-0.6). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This will be the working inoculum.

-

Prepare Peptide Dilutions: a. Prepare a stock solution of this compound in sterile water or a suitable solvent. b. Perform a two-fold serial dilution of this compound in 0.01% acetic acid/0.2% BSA in a separate 96-well plate or in tubes. The concentration range should be broad enough to capture the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

-

Assay Setup: a. In a sterile 96-well polypropylene plate, add 50 µL of MHB to all wells. b. Add 50 µL of the serially diluted this compound to the corresponding wells. c. Add 50 µL of the working bacterial inoculum to each well. d. Include the following controls:

- Growth Control: 100 µL MHB + 50 µL bacterial inoculum (no peptide).

- Sterility Control: 150 µL MHB only (no bacteria, no peptide).

-

Incubation and Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth). Alternatively, read the absorbance at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC test to determine if an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[6]

Procedure:

-

Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no visible growth was observed.

-

Mix the contents of each selected well thoroughly.

-

Spot 10-20 µL from each of these wells onto a fresh Mueller-Hinton Agar (MHA) plate. Also, plate the growth control to ensure the initial inoculum was viable.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no colony formation on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.[12]

Protocol 3: Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[12][13]

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound at concentrations relative to the MIC (e.g., 1x MIC, 4x MIC, 8x MIC)

-

MHB and MHA plates

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

-

Prepare a flask with a bacterial culture in MHB at a starting density of ~1 x 10⁶ CFU/mL.

-

Add this compound to achieve the desired final concentrations (1x MIC, 4x MIC, etc.). Include a no-peptide growth control.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask.[14]

-

Perform a ten-fold serial dilution of the aliquot in sterile saline or PBS.

-

Plate 100 µL of appropriate dilutions onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Protocol 4: Hemolysis Assay for Cytotoxicity Assessment

It is essential to evaluate the toxicity of a novel AMP against host cells. A hemolysis assay, which measures the lysis of red blood cells (RBCs), is a common initial screen for cytotoxicity.[15][16]

Materials:

-

Fresh defibrinated sheep or human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound serial dilutions

-

1% Triton X-100 in PBS (Positive control for 100% hemolysis)

-

PBS (Negative control for 0% hemolysis)

-

96-well V-bottom plate

-

Centrifuge and microplate reader

Procedure:

-

Prepare RBC Suspension: a. Wash RBCs three times with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.[17] b. Resuspend the washed RBC pellet in PBS to make a 2% (v/v) suspension.

-

Assay Setup: a. Add 100 µL of the 2% RBC suspension to each well of a 96-well plate. b. Add 100 µL of the this compound serial dilutions, the positive control (Triton X-100), or the negative control (PBS) to the respective wells. c. Incubate the plate at 37°C for 1 hour with gentle shaking.[17]

-

Measurement: a. Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 450 nm or 540 nm to quantify hemoglobin release.[17]

-